molecular formula C14H15F3N2O B8764595 4-(4-Hydroxy-cyclohexylamino)-2-trifluoromethyl-benzonitrile

4-(4-Hydroxy-cyclohexylamino)-2-trifluoromethyl-benzonitrile

Cat. No.: B8764595
M. Wt: 284.28 g/mol
InChI Key: VIONQZMCMARAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Hydroxy-cyclohexylamino)-2-trifluoromethyl-benzonitrile is a useful research compound. Its molecular formula is C14H15F3N2O and its molecular weight is 284.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H15F3N2O

Molecular Weight

284.28 g/mol

IUPAC Name

4-[(4-hydroxycyclohexyl)amino]-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C14H15F3N2O/c15-14(16,17)13-7-11(2-1-9(13)8-18)19-10-3-5-12(20)6-4-10/h1-2,7,10,12,19-20H,3-6H2

InChI Key

VIONQZMCMARAHC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium carbonate (304 mg, 2.2 mmol) is dissolved in a minimum amount of water and 4-fluoro-2-trifluoromethylbenzonitrile (378 mg, 2.0 mmol) and trans-4-aminocyclohexanol (460 mg, 4.0 mmol) dissolved in acetonitrile (10 mL) are added. The reaction is then heated at 80° C. for 3 days. After cooling to room temperature, the mixture is concentrated under reduced pressure, is taken up in ethyl acetate (15 mL) and washed with saturated aqueous ammonium chloride (2×10 mL) followed by water (10 mL). The organic phase is collected and dried over sodium sulphate, filtered and concentrated under reduced pressure. The desired product is isolated as a colourless solid (80% yield).
Quantity
304 mg
Type
reactant
Reaction Step One
Quantity
378 mg
Type
reactant
Reaction Step One
Quantity
460 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
80%

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